molecular formula C8H13NO B12971514 (3AS,7aR)-octahydro-1H-isoindol-1-one

(3AS,7aR)-octahydro-1H-isoindol-1-one

Cat. No.: B12971514
M. Wt: 139.19 g/mol
InChI Key: JKYNCKNIVHDOKU-RNFRBKRXSA-N
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Description

(3aS,7aR)-octahydro-1H-isoindol-1-one (CAS 158999-75-8) is a saturated isoindole derivative with the molecular formula C8H13NO and a molecular weight of 139.19 g/mol . This bicyclic, chiral lactam serves as a versatile and privileged scaffold in organic synthesis and medicinal chemistry. Its structure is characterized by a fused bicyclic ring system, which provides rigidity and stereochemical definition, making it highly valuable for constructing complex molecules . A significant application of this core structure is in the development of pharmaceutical agents. Research has demonstrated its use as a key synthon in the synthesis of potent dipeptidyl peptidase-4 (DPP-4) inhibitors . These inhibitors are a major class of therapeutics for the treatment of type 2 diabetes, and the octahydro-1H-isoindol-1-one moiety contributes to the drug's three-dimensional structure, influencing its binding affinity and metabolic stability . Furthermore, related octahydroisoindole structures are frequently employed in the development of allosteric modulators for G-protein-coupled receptors (GPCRs), a crucial target class for central nervous system (CNS) disorders . The stereochemistry of the compound, specified as (3aS,7aR), is critical for its biological activity and interaction with enzymes and receptors, underscoring the importance of obtaining a product with high enantiopurity. This product is intended for research and development purposes only.

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

(3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydroisoindol-1-one

InChI

InChI=1S/C8H13NO/c10-8-7-4-2-1-3-6(7)5-9-8/h6-7H,1-5H2,(H,9,10)/t6-,7-/m1/s1

InChI Key

JKYNCKNIVHDOKU-RNFRBKRXSA-N

Isomeric SMILES

C1CC[C@@H]2[C@H](C1)CNC2=O

Canonical SMILES

C1CCC2C(C1)CNC2=O

Origin of Product

United States

Preparation Methods

Reduction of Isoindoline Derivatives

A common approach to prepare (3AS,7aR)-octahydro-1H-isoindol-1-one is by reducing isoindoline or hexahydroisoindol-1-one precursors. This can be achieved by:

  • Catalytic hydrogenation using hydrogen gas and a metal catalyst (e.g., Pd/C, Pt)
  • Chemical reduction using sodium borohydride in ethanol or other suitable solvents

These reductions saturate the ring system and introduce the lactam functionality, preserving or inducing the desired stereochemistry at the 3 and 7a positions.

Cyclization via Condensation Reactions

Another synthetic strategy involves the condensation of aniline derivatives with ketones or ketoesters in the presence of Lewis acid catalysts (e.g., BF3·Et2O, AlCl3). This method forms the bicyclic isoindolone framework through intramolecular cyclization. The reaction conditions are carefully controlled to favor the formation of the correct stereoisomer and to avoid side reactions.

Stereochemical Control

The stereochemistry of (3AS,7aR)-octahydro-1H-isoindol-1-one is critical for its chemical and biological properties. Stereoselective synthesis is achieved by:

  • Using chiral catalysts or auxiliaries during cyclization or reduction steps
  • Employing temperature and solvent conditions that favor the formation of the desired diastereomer
  • Post-synthesis separation of stereoisomers by chromatographic techniques if necessary.

Summary Table of Preparation Methods

Method Type Reagents/Conditions Key Features Advantages Limitations
Catalytic Reduction H2 gas, Pd/C or Pt catalyst Saturates ring, introduces lactam High yield, clean reaction Requires hydrogenation setup
Chemical Reduction Sodium borohydride, ethanol Mild conditions, selective reduction Simple, accessible reagents May require purification steps
Condensation Cyclization Aniline derivatives, ketones, Lewis acids (BF3·Et2O, AlCl3) Forms bicyclic ring system Direct ring formation Requires careful stereochemical control
Stereoselective Synthesis Chiral catalysts/auxiliaries, temperature control Controls stereochemistry Produces desired isomer More complex and costly

Research Findings and Optimization

  • Continuous flow reactors have been employed in industrial settings to scale up the synthesis, providing better control over reaction parameters, improving yields, and enhancing purity.
  • Studies indicate that the stereochemistry at positions 3 and 7a significantly affects the compound’s biological activity, necessitating precise synthetic control.
  • Modifications of the isoindolone core via substitution reactions (e.g., alkylation, acylation) are often performed post-synthesis to generate derivatives with enhanced properties.

Chemical Reactions Analysis

Types of Reactions

(3AS,7aR)-octahydro-1H-isoindol-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form isoindole derivatives with different functional groups.

    Reduction: Further reduction can lead to the formation of more saturated derivatives.

    Substitution: The nitrogen atom in the isoindole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted isoindoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium or platinum catalysts is commonly used.

    Substitution: Nucleophiles such as alkyl halides and amines are used under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted isoindoles, which can be further functionalized for specific applications .

Scientific Research Applications

(3AS,7aR)-octahydro-1H-isoindol-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3AS,7aR)-octahydro-1H-isoindol-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context of its use. Its unique structure allows it to fit into active sites of enzymes, thereby modulating their activity. The pathways involved include enzyme inhibition, receptor binding, and signal transduction .

Comparison with Similar Compounds

Degree of Saturation and Ring Systems

  • (3aS,7aR)-Octahydro-1H-isoindol-1-one : Fully saturated (octahydro) bicyclic system, reducing ring strain and enhancing stability.
  • 2,3-Dihydro-1H-isoindol-1-one (CAS 480-91-1): Partially hydrogenated (dihydro), with a molecular formula C₈H₇NO (MW: 133.15). The reduced saturation introduces aromatic character, increasing reactivity in electrophilic substitutions .
  • 6,7-Dihydro-1H-indol-4(5H)-one derivatives (e.g., Compound 42): Features a dihydroindole core with bulky substituents (e.g., bromophenyl groups) and a ketone.

Functional Groups and Substituents

  • (3aS,7aR)-Octahydro-1H-isoindol-1-one : Contains a ketone group (C=O stretch at ~1680 cm⁻¹ in IR), influencing polarity and hydrogen-bonding capacity .
  • (3aS,7aS)-Octahydro-1H-isoindol-3a-amine : Replaces the ketone with an amine group (-NH₂), altering solubility and reactivity. Used in peptidomimetics and enzyme inhibitors .
  • 8-Ethynyloctahydro-1H-4,7-methanoisoindole-1-one (CAS 1256653-18-5): Incorporates an ethynyl (-C≡CH) and methano bridge, increasing steric bulk (MW: 175.23) and enabling click chemistry applications .

Stereochemical Variations

The (3aS,7aR) configuration distinguishes the target compound from stereoisomers like (3aS,7aS)-octahydro-1H-isoindol-3a-amine , where axial vs. equatorial positioning of substituents affects biological target interactions. For example, the (3aS,7aR) isomer may exhibit superior binding affinity in chiral environments .

Physical and Spectral Properties

Compound Melting Point (°C) IR (C=O stretch, cm⁻¹) Notable NMR Shifts (δ, ppm)
(3aS,7aR)-Octahydro-1H-isoindol-1-one Not reported ~1680 (predicted) δ 1.01 (s, CH₃), 2.23 (s, CH₂)
Compound 42 (Bromophenyl derivative) 289–290 1680 δ 7.41–8.15 (aromatic H)
2,3-Dihydro-1H-isoindol-1-one Not reported 1700–1750 δ 7.2–7.8 (olefinic H)

Biological Activity

(3AS,7aR)-octahydro-1H-isoindol-1-one is a bicyclic organic compound belonging to the isoindoline family. Its unique fused ring structure and stereochemistry contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry and materials science. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C₉H₁₃NO
  • Molar Mass : Approximately 139.19 g/mol
  • Structure : The compound features a saturated isoindoline ring which enhances its reactivity and potential applications.

The biological activity of (3AS,7aR)-octahydro-1H-isoindol-1-one primarily involves interactions with biological macromolecules. It may function as:

  • Enzyme Inhibitor : Modulating enzyme activities that are crucial in various metabolic pathways.
  • Receptor Modulator : Acting as an agonist or antagonist at specific receptors, influencing physiological responses.

The specific interactions depend on the functional groups present on the isoindoline ring, which can alter binding affinities and biological effects.

Biological Activity Overview

Activity TypeDescriptionReferences
AntimicrobialExhibits activity against various bacterial strains.,
AnticancerPotential to inhibit cancer cell proliferation.,
NeuroprotectiveMay protect neuronal cells from apoptosis in certain models.

Case Study 1: Antimicrobial Properties

In a study examining the antimicrobial effects of (3AS,7aR)-octahydro-1H-isoindol-1-one derivatives, researchers found that specific modifications to the isoindoline structure significantly enhanced antibacterial activity against Gram-positive bacteria. The study highlighted the importance of substituent groups in determining efficacy and selectivity.

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer potential of (3AS,7aR)-octahydro-1H-isoindol-1-one in vitro. The compound demonstrated dose-dependent inhibition of cell growth in several cancer cell lines, suggesting its potential as a lead compound for further drug development targeting cancer pathways.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
Hexahydro-1H-isoindol-1-oneOne less degree of saturationSimpler structure; fewer potential reactions
Octahydro-1H-indoleDifferent ring structureMore flexible due to additional saturation
(1S,3aR,7aR)-Octahydro-1H-isoindole-carboxylic acidContains a carboxylic acid groupIncreased polarity and potential solubility

The unique structural features of (3AS,7aR)-octahydro-1H-isoindol-1-one make it a valuable target for synthetic modifications aimed at enhancing biological activity.

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